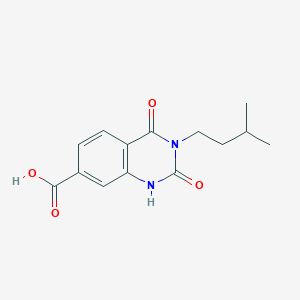

3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like “3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .

Synthesis Analysis

Esters can be synthesized via an esterification process. For example, isoamyl acetate (also known as isopentyl acetate) can be synthesized via an esterification process between isopentyl alcohol (3-methylbutanol) and acetic acid with concentrated sulfuric acid as the catalyst .Molecular Structure Analysis

The molecular structure of esters consists of a carbonyl group (C=O) and an ether group (R-O-R’) where ‘R’ and ‘R’ represent any alkyl or aryl group .Chemical Reactions Analysis

Esters can undergo a variety of reactions including hydrolysis, reduction, and Grignard reactions. In the presence of water and an acid or base, esters can be hydrolyzed back into their alcohol and carboxylic acid components .Physical And Chemical Properties Analysis

Esters have distinct physical and chemical properties. They are often characterized by pleasant odors and are commonly used in food flavorings and fragrances . The physical and chemical properties of a specific ester depend on its molecular structure .Aplicaciones Científicas De Investigación

- Bmim acetate can efficiently dissolve lignocellulose, a critical step in biomass processing. However, prolonged treatment at elevated temperatures can lead to partial degradation of ILs .

- Bmim acetate has been explored for its potential in removing sulfur compounds from fuels. In extractive desulfurization experiments, it effectively interacts with model fuel to reduce sulfur content .

- Bmim acetate plays a role in the synthesis of indole derivatives. For instance, it can be used in cyclization reactions to yield indole compounds, which are prevalent moieties in various organic molecules .

Green Biorefining Technologies

Extractive Desulfurization

Synthesis of Indole Derivatives

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study of esters and their derivatives continues to be a vibrant field in organic chemistry. They are important in a wide range of applications from synthetic chemistry to biochemistry. Future research may focus on developing new synthesis methods, exploring their reactivity, and finding new applications .

Propiedades

IUPAC Name |

3-(3-methylbutyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8(2)5-6-16-12(17)10-4-3-9(13(18)19)7-11(10)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,15,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKVMGNAKKEKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylbutyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2788400.png)

![2-[benzyl({2-[benzyl(methyl)amino]ethyl})amino]-N-(cyanomethyl)acetamide](/img/structure/B2788405.png)

![3-(4-Ethoxyphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2788417.png)